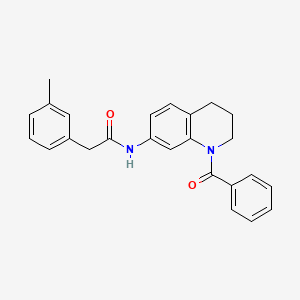

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide

CAS No.:

Cat. No.: VC15124400

Molecular Formula: C25H24N2O2

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H24N2O2 |

|---|---|

| Molecular Weight | 384.5 g/mol |

| IUPAC Name | N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(3-methylphenyl)acetamide |

| Standard InChI | InChI=1S/C25H24N2O2/c1-18-7-5-8-19(15-18)16-24(28)26-22-13-12-20-11-6-14-27(23(20)17-22)25(29)21-9-3-2-4-10-21/h2-5,7-10,12-13,15,17H,6,11,14,16H2,1H3,(H,26,28) |

| Standard InChI Key | ABRLUTQIJQGQRZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |

Introduction

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide is a synthetic organic compound belonging to the class of acetamides. Its structure features a tetrahydroquinoline core functionalized with a benzoyl group and an acetamide moiety linked to a 3-methylphenyl group. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, though specific data on its biological activity remains limited.

Synthesis

Although specific synthesis protocols for this compound are not readily available in the literature, it can be hypothesized that its preparation involves:

-

Formation of the tetrahydroquinoline core: Through cyclization reactions involving aniline derivatives and ketones.

-

Benzoylation: Introduction of the benzoyl group via Friedel-Crafts acylation or amidation.

-

Attachment of the acetamide side chain: This step likely involves coupling reactions using an appropriate acid chloride or ester derivative.

Potential Applications

While detailed biological studies on N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide are unavailable, compounds with similar structural motifs have been explored for:

-

Anticancer activity: Tetrahydroquinoline derivatives have shown promise in inhibiting cell proliferation in cancer models .

-

Antimicrobial properties: The acetamide functionality may enhance binding to microbial enzymes or receptors .

-

Anti-inflammatory potential: Structural analogs have been studied as inhibitors of enzymes like lipoxygenase .

Comparative Analysis with Related Compounds

Challenges and Future Directions

The primary challenges in studying this compound include:

-

Lack of detailed pharmacological data.

-

Limited availability of synthetic routes and characterization studies.

Future research should focus on:

-

Conducting in vitro and in vivo biological assays to evaluate its therapeutic potential.

-

Exploring modifications to its structure to optimize activity and reduce toxicity.

This compound represents a promising scaffold for drug development due to its structural complexity and functional diversity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume